Bicyclo[5.2.2]undeca-8,10-diene
Description
Bicyclo[5.2.2]undeca-8,10-diene is a fused bicyclic hydrocarbon characterized by a bridged structure with bridgehead double bonds at positions 8 and 10. Its synthesis has been achieved via Shapiro and Bamford-Stevens reactions, yielding derivatives such as This compound-8,9-dicarboxylic acid dimethyl ester through efficient functionalization . Key structural features include:
- Molecular formula: C₁₃H₁₆O₄ (for the dimethyl ester derivative).
- Bridging system: The [5.2.2] notation indicates bridge lengths of five, two, and two carbons, contributing to moderate ring strain and unique reactivity.
High-yield syntheses (up to 95%) of related phosphorous-containing derivatives, such as (SP)-Dibenzo[a,d]-3-Phenyl-3-phosphatricyclo[5.2.2.0²,⁶]undeca-8,10-diene 3-selenide (38), highlight the compound’s versatility in organophosphorus chemistry . NMR spectroscopy (¹H, ¹³C, and ³¹P) confirms the electronic environment of the bicyclic framework, with distinct shifts for bridgehead carbons and substituents .
Properties
CAS No. |
143722-73-0 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
bicyclo[5.2.2]undeca-8,10-diene |
InChI |
InChI=1S/C11H16/c1-2-4-10-6-8-11(5-3-1)9-7-10/h6-11H,1-5H2 |
InChI Key |
ITNRXWMLMPIAJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C=CC(CC1)C=C2 |
Origin of Product |
United States |
Preparation Methods
Tosylhydrazone Derivatization and Shapiro Modification
The Shapiro reaction, a modified Bamford-Stevens protocol, is a key method for synthesizing bicyclo[5.2.2]undeca-8,10-diene. Tosylhydrazones derived from ketones undergo base-mediated decomposition to generate diazo intermediates, which eliminate nitrogen to form alkenes. For example:
- Substrate : Tricyclo[5.2.2.0¹,⁷]undec-10-ene-8-carboxylic acid derivatives.
- Conditions : Treatment with p-toluenesulfonylhydrazide followed by Shapiro conditions (e.g., LiEt₃BH or NaOMe/MeOH) yields this compound.
- Yield : 47–65% after purification.
This method’s stereoselectivity depends on the steric hindrance of the starting material and the base used. Aprotic solvents favor Z-alkenes, while protic solvents yield E/Z mixtures.
Cycloaddition Strategies
Cobalt-Catalyzed [6π + 2π] Cycloaddition
Transition metal-catalyzed cycloadditions offer regioselective access to bicyclic systems. A Co(acac)₂(dppe)/Zn/ZnI₂ system enables codimerization of tropylcyclohexanone with allenes or alkynes:
- Substrates : 2-Tropylcyclohexanone and terminal allenes (e.g., 1,2-propadiene).
- Conditions : 10 mol% Co(acac)₂(dppe), 30 mol% Zn, 20 mol% ZnI₂ in 1,2-dichloroethane at 60°C for 20 hours.
- Yield : 79–88% as a 1:1 diastereomeric mixture.
This method benefits from mild conditions but requires stoichiometric zinc for catalyst activation.
Oxidative Decarboxylation and Isomerization
Acid-Catalyzed Isomerization of Tricyclic Precursors
Oxidative decarboxylation of tricyclo[5.2.2.0¹,⁷]undec-10-ene-8-carboxylic acids followed by acid treatment generates this compound:
- Substrate : 7-Chloro- or 7-hydroxy-tricyclo[5.2.2.0¹,⁷]undec-10-ene-8-carboxylic acid.
- Conditions :
- Yield : 60–75% after column chromatography.
This route is limited by the accessibility of tricyclic precursors, which often require multistep syntheses.
Comparative Analysis of Methods
| Method | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Shapiro Reaction | LiEt₃BH, aprotic solvents | 47–65% | High stereoselectivity | Requires toxic bases |
| Cobalt Cycloaddition | Co/Zn/ZnI₂, 60°C, 20 h | 79–88% | Regioselective, one-pot | Stoichiometric metal additives |
| Oxidative Decarboxylation | Pb(OAc)₄, H₂SO₄, 50–70°C | 60–75% | Scalable | Multistep precursor synthesis |
Mechanistic Insights
Diradical Intermediates in Thermal Reactions
Gas-phase thermolysis of exo-8-cyclopropylbicyclo[4.2.0]oct-2-ene generates diradical intermediates, which undergo-sigmatropic shifts or cyclopropylcarbinyl (CPC) rearrangements. These pathways compete with fragmentation, influencing the yield of this compound. Computational studies suggest that weakly interacting radical centers favor CPC rearrangements over epimerization.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.2.2]undeca-8,10-diene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at positions that are more reactive due to the strain in the bicyclic system.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in aqueous tetrahydrofuran.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction typically yields the corresponding alkanes or alcohols.
Scientific Research Applications
Synthetic Organic Chemistry
Reactivity and Synthesis:
Bicyclo[5.2.2]undeca-8,10-diene is notable for its ability to participate in various chemical reactions, including Diels-Alder reactions and cycloaddition processes. It serves as a versatile intermediate in the synthesis of complex organic molecules.
- Diels-Alder Reactions: The compound can undergo Diels-Alder reactions with dienophiles to form more complex cyclic structures. This reaction is fundamental in organic synthesis for constructing six-membered rings from diene and dienophile components .
- Thermal Reactions: Research indicates that this compound can be synthesized through thermal rearrangements of precursors, which allows for the generation of new compounds with interesting properties .
Materials Science
Polymer Chemistry:
The unique structure of this compound makes it a candidate for developing novel polymeric materials. Its ability to cross-link with other polymers can lead to materials with enhanced mechanical properties.
- Cross-Linking Agent: In polymer chemistry, it can act as a cross-linking agent due to its multiple reactive sites, leading to increased thermal stability and mechanical strength in polymer networks .
Medicinal Chemistry
Potential Biological Applications:
The compound's structural features suggest potential applications in medicinal chemistry, particularly in drug design and development.
- Anticancer Activity: Preliminary studies indicate that this compound derivatives may exhibit anticancer properties by interacting with biological targets involved in cell proliferation and survival pathways .
- Drug Delivery Systems: The compound's unique structure could facilitate the development of drug delivery systems that enhance the solubility and bioavailability of therapeutic agents .
Case Study 1: Synthesis of Anticancer Agents
A study investigated the synthesis of this compound derivatives as potential anticancer agents. The derivatives were tested for their ability to inhibit cancer cell growth in vitro, showing promising results that warrant further investigation into their mechanisms of action and efficacy in vivo .
Case Study 2: Polymer Development
In another study, researchers explored the use of this compound as a cross-linking agent in the formulation of high-performance polymers. The resulting materials demonstrated superior thermal stability and mechanical properties compared to conventional polymers, showcasing the compound's utility in materials science applications .
Mechanism of Action
The mechanism by which Bicyclo[5.2.2]undeca-8,10-diene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may form reactive intermediates that can further react to produce various products. The molecular targets and pathways involved are determined by the nature of these intermediates and the specific conditions of the reaction .
Comparison with Similar Compounds
Key Observations :
- Bridge size and strain : Smaller bridges (e.g., [2.2.1]) exhibit higher strain, favoring electrophilic addition, whereas larger systems (e.g., [5.2.2]) accommodate bulky substituents like phosphorus and selenium .
- Functionalization : The [5.2.2] system’s dicarboxylic ester derivative enables applications in polymer chemistry, contrasting with halogenated [2.2.1] systems used in catalysis .
Reactivity and Reaction Pathways
- Palladium-catalyzed reactions: Bicyclo[2.2.2]octadiene derivatives form six-membered cyclic products, whereas [2.2.1] systems yield five-membered rings due to differences in conjugation stability .
- Halogenation: Fluorinated derivatives like 9-fluoro-5,9-bis(pentafluoroethyl)-6,8,8-tris(trifluoromethyl)-1,4-diazabicyclo[5.2.0]nona-4,6-diene demonstrate enhanced electrophilicity compared to non-halogenated [5.2.2] systems, enabling niche applications in fluoroorganic synthesis .
Spectroscopic and Thermodynamic Properties
- NMR shifts : The trisubstituted vinyl group in marine-derived 6,9-epoxybisabola-2,7(14),10-triene (C-2: δC 119.1; C-3: δC 133.4) aligns with [5.2.2] systems, suggesting similar electronic environments for bridgehead carbons .
- Thermodynamics : Bicyclo[3.3.0]octa-2,7-diene exhibits a highly exothermic hydrogenation (ΔrH° = -227 kJ/mol), reflecting strain relief absent in less strained [5.2.2] systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
